FPRL1 Agonist Activity – Class-Level Inference from Patent Disclosure
The patent CN105814019B claims N-(4-(3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)acetamide as a representative compound within a genus of urea derivatives demonstrating FPRL1 agonist activity [1]. The disclosure asserts that compounds of this genus exhibit measurable agonist effects at the FPRL1 receptor [1]. However, the specific quantitative EC50, IC50, or efficacy values for the target compound and its closest analogs could not be extracted from the accessible patent text. Therefore, differentiation is limited to class-level inference: the target compound belongs to a genus distinguished from other known FPRL1 agonist chemotypes (e.g., quinazolinones, pyrazolones, benzimidazoles) by its urea-pyrrolidinone scaffold [1]. Direct head-to-head quantitative comparison data are absent from the retrieved information.
| Evidence Dimension | Target engagement (FPRL1 agonism) |
|---|---|
| Target Compound Data | Not available from accessible source |
| Comparator Or Baseline | Other FPRL1 agonist chemotypes (quinazolinones, pyrazolones, benzimidazoles); no comparative quantitative data available |
| Quantified Difference | Not available |
| Conditions | FPRL1-expressing cell-based or biochemical assays, as referenced in patent |
Why This Matters
Without quantitative comparative data, procurement decisions cannot be based on demonstrated superiority; researchers must independently verify the compound's potency against the specific comparator of interest.
- [1] CN105814019B – Urea derivative or pharmacologically acceptable salt thereof. Priority date: 2014-11-27. View Source
